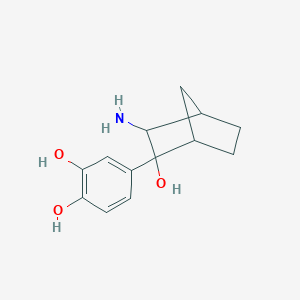
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane, also known as 3,4-DHBA-ABA, is a bicyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and upregulate the expression of antioxidant enzymes.
生化学的および生理学的効果
Studies have shown that 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anti-cancer properties. Additionally, this compound has been shown to have a protective effect on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane in lab experiments is its ability to exhibit multiple biological effects. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its high cost and limited availability.
将来の方向性
There are several future directions for research on 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
合成法
The synthesis of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is converted to its methyl ester using methanol and hydrochloric acid. This ester is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form a bromoester intermediate. The bromoester is then reacted with ammonia to form the desired compound, 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
科学的研究の応用
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound has neuroprotective effects and can improve cognitive function.
特性
CAS番号 |
118891-94-4 |
|---|---|
製品名 |
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane |
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
4-(3-amino-2-hydroxy-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H17NO3/c14-12-7-1-2-8(5-7)13(12,17)9-3-4-10(15)11(16)6-9/h3-4,6-8,12,15-17H,1-2,5,14H2 |
InChIキー |
GTOCNENAYQEBKH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
正規SMILES |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
同義語 |
3-ADHH 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



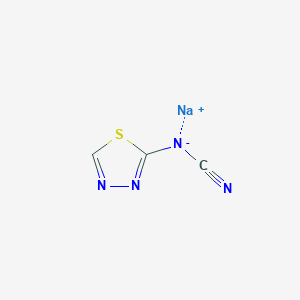
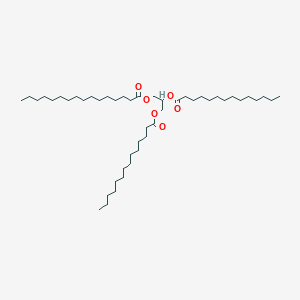
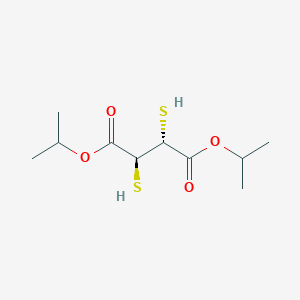
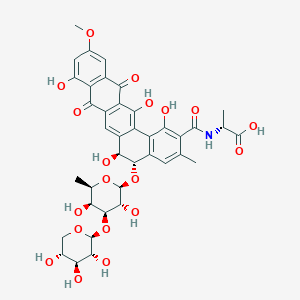
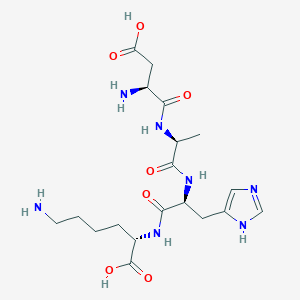
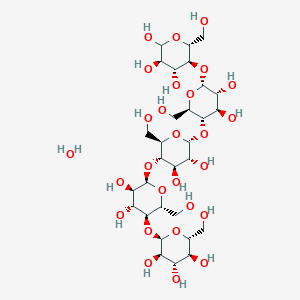
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
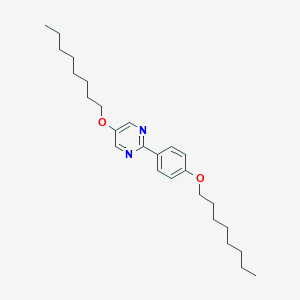
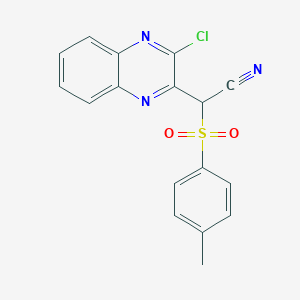
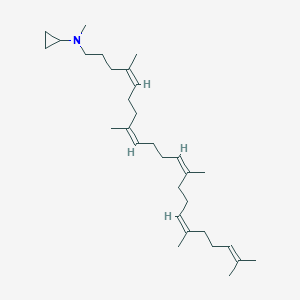
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)


